N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
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Overview
Description
“N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide” is a complex organic compound. The “tert-butyl” part refers to a functional group (C4H9) derived from butane and featuring three methyl groups attached to a central carbon . The “isothiocyanato” part suggests the presence of an isothiocyanate group (-N=C=S), which is a functional group containing a nitrogen, a carbon, and a sulfur atom. The “benzenesulfonamide” part indicates a benzene ring attached to a sulfonamide group (-S(=O)2-NH2).
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, N-tert-butyl amides can be synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Tert-butyl groups, for example, are known to be highly reactive .
Scientific Research Applications
Catalyst for Oxidation Reactions
N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide derivatives have been utilized as substituents in the synthesis of compounds like tetra peripherally substituted Fe(ii) phthalocyanine. These compounds are designed with a focus on solubility, stability, and efficiency as oxidation catalysts. Remarkably stable under oxidative conditions, they have been successfully used in the oxidation of cyclohexene to allylic ketone, 2-cyclohexen-1-one, and the oxidation of styrene primarily yielding benzaldehyde (Işci et al., 2014).
Theoretical Calculations for Optimized States
Theoretical calculations have been applied to this compound derivatives to define their optimized state, predict free energy, and identify molecular orbitals contributing to spectrum formation. This research provides valuable insights into the properties and potential applications of these compounds in various scientific fields (Peiming et al., 2022).
Electrophilic Fluorinating Reagent
Derivatives of this compound have been developed as sterically demanding analogues of popular fluorinating reagents. These compounds, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have shown to improve the enantioselectivity of products in fluorination reactions, which is crucial for the synthesis of many pharmaceuticals and fine chemicals (Yasui et al., 2011).
Sulfonimidate Alkylating Agent
This compound has been utilized in the synthesis of stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, a potent alkylating agent. This agent efficiently alkylates acids, alcohols, and phenols to esters and ethers, showcasing a remarkable chemoselectivity and ability to undergo reactions without racemization or molecular rearrangements (Maricich et al., 2013).
Oxidation of Alcohols to Carbonyl Compounds
Another notable application involves the catalyzed oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using N-chlorosuccinimide in the presence of this compound derivatives. This method is particularly effective for alcohols that form labile aldehydes due to its mild reaction conditions (Matsuo et al., 2003).
Mechanism of Action
Target of Action
It is known that similar compounds have shown interactions with various biological targets
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets through various mechanisms, potentially including covalent bonding, hydrogen bonding, or van der waals interactions . The specific interaction of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide with its targets would depend on the chemical structure of the targets and the environmental conditions.
Biochemical Pathways
It is known that similar compounds can influence a variety of biological pathways . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Pharmacokinetics
It is known that similar compounds can exhibit a range of adme properties . The specific ADME properties of this compound would depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual.
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature
Future Directions
Properties
IUPAC Name |
N-tert-butyl-4-isothiocyanatobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-11(2,3)13-17(14,15)10-6-4-9(5-7-10)12-8-16/h4-7,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMLGYKFFPJYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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